Dasabuvir

HCV Replicon Assay EC50 Genotype Selectivity

Dasabuvir (ABT-333) is the definitive NS5B palm domain NNI for HCV GT1 research. Its EC50 of 1.8 nM against GT1b is >27-fold more potent than sofosbuvir, with ≥7,000-fold selectivity over human polymerases. CRITICAL: For in vivo/oral PK studies, procure the sodium salt (CAS 1132940-11-4) or sodium monohydrate (CAS 1456607-55-8); the free acid has negligible solubility (≤0.127 μg/mL) and near-zero oral bioavailability. Ideal probe for CYP2C8 drug interaction studies (AUC ↑>10-fold with gemfibrozil). Selects for unique C316Y resistance (1,472-fold), orthogonal to nucleoside inhibitors.

Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
CAS No. 1221573-79-0
Cat. No. B7980857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasabuvir
CAS1221573-79-0
Molecular FormulaC26H27N3O5S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
InChIInChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
InChIKeyNBRBXGKOEOGLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dasabuvir (CAS 1221573-79-0): A Selective HCV NS5B Palm Polymerase Inhibitor for Genotype 1 Antiviral Research


Dasabuvir (formerly ABT-333) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically targeting an allosteric binding site within the NS5B palm domain [1]. It is a key component of the FDA-approved Viekira Pak™ (with ombitasvir/paritaprevir/ritonavir) for treating chronic HCV genotype 1 (GT1) infection [2]. Dasabuvir exhibits linear pharmacokinetics with a terminal half-life of 5–8 hours, supporting twice-daily oral dosing . As a selective inhibitor, its potency is largely restricted to HCV genotypes 1a and 1b, with minimal activity against genotypes 2–4 [3].

Why In-Class NS5B Polymerase Inhibitors Cannot Be Substituted for Dasabuvir in Genotype 1 HCV Applications


Dasabuvir's unique allosteric binding mode in the NS5B palm domain (distinct from the active site targeted by nucleoside inhibitors like sofosbuvir) and its high selectivity for genotype 1 HCV polymerases preclude simple substitution with other NS5B inhibitors [1]. Its exquisite potency against GT1b (EC50 = 1.8 nM) is 5- to 10-fold greater than against GT1a, a differential not observed with many other DAAs [2]. Furthermore, its primary metabolism by CYP2C8 (contributing to a >10-fold exposure increase with strong CYP2C8 inhibitors) and its linear, twice-daily PK profile are distinct from other antivirals, impacting co-medication and dosing strategies . The following quantitative evidence details these critical differentiators.

Quantitative Comparative Data for Dasabuvir Against Key HCV NS5B Inhibitors and Analogs


Genotype 1b vs. 1a Potency Differential: A Key Selectivity Metric Absent in Nucleoside NS5B Inhibitors

Dasabuvir demonstrates a 4.3-fold greater potency against HCV genotype 1b replicons compared to genotype 1a replicons, a significant intra-genotype selectivity not observed with the nucleotide NS5B inhibitor sofosbuvir. In the same assay system, dasabuvir's EC50 was 1.8 nM for GT1b (Con1) and 7.7 nM for GT1a (H77) [1]. Sofosbuvir, which targets the conserved active site, displays pan-genotypic activity with EC50 values in the range of 50-100 nM across genotypes 1a and 1b, lacking this subtype-specific differentiation [2].

HCV Replicon Assay EC50 Genotype Selectivity Dasabuvir Sofosbuvir

High Selectivity for Viral vs. Host Polymerases: >7,000-Fold Margin Confirms Target Engagement Safety

Dasabuvir exhibits an exceptional selectivity margin against human and mammalian DNA and RNA polymerases compared to other NS5B inhibitors. The IC50 of dasabuvir against HCV GT1 polymerases ranges from 2.2 to 10.7 nM, while its activity against a panel of human (α, β, γ, δ, ε) and other mammalian polymerases is >20 μM, resulting in a selectivity ratio of at least 7,000-fold [1]. In contrast, the nucleoside inhibitor sofosbuvir's active metabolite (GS-461203) has been shown to inhibit human mitochondrial RNA polymerase (POLRMT) with an IC50 of 0.17-0.42 μM, a narrower ~100- to 300-fold window relative to its viral polymerase IC50 (0.03-0.52 μM) [2].

Enzyme Selectivity IC50 Host Cell Polymerase Dasabuvir Safety Profile

Salt Form (Dasabuvir Sodium) Enables Therapeutic Oral Bioavailability: A Critical Formulation Advance

The free acid form of dasabuvir exhibits exceedingly poor aqueous solubility (≤0.127 μg/mL at pH 1–6.8) and a dose number of 1.31 × 10⁴, which resulted in low and variable oral bioavailability in initial animal studies [1]. To overcome this, the monosodium monohydrate salt (dasabuvir sodium) was developed. This salt form significantly enhances the dissolution rate and oral absorption, enabling the commercial oral dosage form [1]. This contrasts with the non-nucleoside NS5B inhibitor beclabuvir, which, despite being a potent analog, did not achieve similar clinical success partly due to formulation and bioavailability challenges [2].

Oral Bioavailability Salt Formation Solubility Enhancement Dasabuvir Sodium Formulation Science

Unique Resistance Profile: C316Y Variant Confers High-Level Resistance Not Observed with Sofosbuvir's S282T

The primary resistance-associated substitution (RAS) for dasabuvir is C316Y in the NS5B palm domain, which confers a 1,472-fold increase in EC50 relative to wild-type virus [1]. Critically, this variant and other dasabuvir RASs (e.g., M414T, S556G) do not confer cross-resistance to sofosbuvir, whose primary RAS is S282T in the active site. Conversely, dasabuvir retains full activity against the S282T variant [1]. This orthogonal resistance profile is a key differentiator, demonstrating that dasabuvir and sofosbuvir target distinct and non-overlapping binding sites on the NS5B polymerase [2].

Drug Resistance NS5B Mutation C316Y Dasabuvir Sofosbuvir

Distinct Metabolism and Drug-Drug Interaction Profile: CYP2C8 Dependence vs. Sofosbuvir's Activation Pathway

Dasabuvir is predominantly metabolized by CYP2C8 (with a minor contribution from CYP3A), making its plasma exposure highly sensitive to CYP2C8 inhibitors. Coadministration with a strong CYP2C8 inhibitor (e.g., gemfibrozil) increases dasabuvir's AUC by >10-fold (1,000% increase), whereas strong CYP3A inhibitors increase exposure by <50% . In stark contrast, sofosbuvir is a nucleotide prodrug that is activated by intracellular hydrolysis and phosphorylation, not by CYP450 enzymes, and is a substrate for the drug transporters P-gp and BCRP [1]. Consequently, sofosbuvir's exposure is affected by potent P-gp inducers (e.g., rifampin) but not by CYP2C8 inhibitors.

Drug-Drug Interaction CYP2C8 Metabolism Pharmacokinetics Dasabuvir Sofosbuvir

Optimal Research and Procurement Scenarios for Dasabuvir Based on Verified Differentiation


Genotype 1b-Specific HCV Replicon Assays Requiring Maximal Potency and Selectivity

Researchers focusing exclusively on HCV genotype 1b should prioritize dasabuvir over pan-genotypic NS5B inhibitors like sofosbuvir. Its EC50 of 1.8 nM against GT1b replicons is >27-fold more potent than sofosbuvir's typical EC50 (50-100 nM) [1]. This high potency allows for lower working concentrations, minimizing potential off-target effects. Furthermore, its ≥7,000-fold selectivity for viral over human polymerases provides a wide safety margin for long-term replicon studies [2].

In Vivo Oral Dosing Studies in Rodent Models for Pharmacokinetic or Efficacy Research

For any study involving oral administration (e.g., PK, PD, or in vivo efficacy), procurement must specify the salt form (Dasabuvir Sodium, CAS 1132940-11-4; or Dasabuvir Sodium Monohydrate, CAS 1456607-55-8). The free acid form (CAS 1221573-79-0) has extremely poor aqueous solubility (≤0.127 μg/mL) and negligible oral bioavailability [3]. The sodium salt enables 70% oral bioavailability in humans and is the form validated for in vivo use .

Investigating Non-Cross-Resistant NS5B Binding Sites in Combination or Resistance Studies

Dasabuvir is the tool of choice for studying resistance to allosteric NS5B palm domain inhibitors. It selects for unique RASs like C316Y (1,472-fold resistance) that do not affect the activity of active-site nucleoside inhibitors like sofosbuvir [4]. This orthogonal resistance profile makes it an ideal partner for combination studies with sofosbuvir or as a selective agent to generate palm-domain resistant viral populations for mechanistic analysis [5].

Drug-Drug Interaction (DDI) Studies Involving the CYP2C8 Pathway

Dasabuvir serves as a sensitive probe substrate for studying CYP2C8-mediated drug interactions. Its plasma AUC increases by >10-fold when co-administered with strong CYP2C8 inhibitors (e.g., gemfibrozil) but only <50% with CYP3A inhibitors . This makes it a highly specific in vivo or in vitro tool for assessing the CYP2C8 inhibitory potential of novel compounds, a property not shared by non-CYP-metabolized antivirals like sofosbuvir [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasabuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.